6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan
Description
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-methoxy-4-methyl-1,3-dihydrobenzo[f][2]benzofuran |
InChI |
InChI=1S/C14H14O2/c1-9-13-6-12(15-2)4-3-10(13)5-11-7-16-8-14(9)11/h3-6H,7-8H2,1-2H3 |
InChI Key |
RUTRTUPJCADJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC3=C1COC3)OC |
Origin of Product |
United States |
Preparation Methods
Annulation of Naphthols
Naphthols serve as versatile starting materials for annulation reactions. For example, naphthols can react with alkynes, alkenes, or halides under catalytic conditions to form fused furan rings. A general pathway involves:
Example Reaction Pathway
Cycloaddition Reactions
[4 + 1] Cycloadditions with ortho-quinone methides (o-QMs) or isocyanides enable rapid core construction. For instance:
Key Reaction Mechanism
-
Formation of o-QM : o-Hydroxybenzhydryl alcohol undergoes dehydration to generate the o-QM intermediate.
-
Cycloaddition : The o-QM reacts with an isocyanide (R-N≡C) to form a benzofuran precursor.
-
Functionalization : Post-cycloaddition steps introduce substituents (e.g., methoxylation or alkylation).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 6-Hydroxy-2-naphthol + CH₃I | K₂CO₃, DMF, 60°C, 12h | 85% |
Methyl Group at C4
Methyl groups can be introduced via Friedel-Crafts alkylation or direct alkylation of naphthalene precursors:
Challenges
-
Regioselectivity : Methyl groups often favor positions with higher electron density (e.g., C5 or C8 in naphthalene).
-
Solution : Use directing groups (e.g., nitro or methoxy) to guide alkylation to C4.
Optimized Synthetic Routes
Route A: Annulation of 6-Methoxy-2-Naphthol
-
Synthesis of 6-Methoxy-2-Naphthol :
-
Cyclization :
Route A Table
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | HNO₃, H₂SO₄ | 0°C, 2h | 70% |
| 2 | H₂, Pd/C | EtOH, RT, 4h | 90% |
| 3 | NaNO₂, HCl | 0°C, 1h → CuI, CH₃ONa | 85% |
| 4 | Propyne, PdCl₂ | CHCl₃, RT, 24h | 60% |
Route B: [4 + 1] Cycloaddition
Route B Table
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Sc(OTf)₃, CH₃CN | RT, 1h | 95% |
| 2 | Methyl isocyanide | RT, 6h | 85% |
| 3 | CH₃I, K₂CO₃ | DMF, 60°C, 12h | 80% |
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydronaphtho derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphtho derivatives.
Substitution: Various substituted naphthofuran derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Applications
The synthesis of 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan can be achieved through various methods, including:
- Conjugate Addition Reactions : Utilizing reagents such as potassium carbonate to facilitate reactions with naphthoquinones.
- Cyclization Reactions : Employing methodologies that involve the cyclization of substituted phenols with appropriate electrophiles.
These synthetic strategies not only yield the target compound but also generate derivatives that may exhibit different properties and activities.
Biological Applications
Research indicates that 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan exhibits significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, a study demonstrated that treatment with related compounds led to reduced cell viability in HepG2 liver cancer cells.
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| Compound A | HepG2 | 33.29 |
| Compound B | HepG2 | 35.01 |
| Compound C | HepG2 | 37.31 |
| Doxorubicin | HepG2 | 0.62 |
This table illustrates the promising anticancer potential of compounds related to 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan compared to established treatments like doxorubicin.
- Antimicrobial Activity : The compound has also shown notable antibacterial effects against pathogens such as E. coli and S. aureus.
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | E. coli | 10.5 | 280 |
| Compound B | S. aureus | 13 | 265 |
| Compound C | B. cereus | 16 | 230 |
These findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections.
Case Studies
Recent research has explored the efficacy of 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan in various experimental settings:
- Anticancer Mechanisms : A specific study focused on the induction of apoptosis in cancer cells via mitochondrial pathways, leading to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins.
- Antimicrobial Efficacy : Another study utilized the well diffusion method to assess antimicrobial activity, confirming the compound's effectiveness against multiple bacterial strains.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to enzymes or receptors, leading to changes in cellular signaling and function. For example, its antitumor activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional features of 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan with related compounds:
Key Observations :
- Substituent Impact : Methoxy groups enhance solubility and hydrogen-bonding capacity. For example, 6,7-dimethoxy derivatives (e.g., ) show improved binding to viral proteases due to increased polarity .
- Ring Position : The [2,3-c] fused system (vs. [2,3-b]) alters steric and electronic profiles, influencing biological targets. For instance, [2,3-c] derivatives are more common in antiviral research, while [2,3-b] analogs () exhibit anticancer activity .
- Functional Groups : Ketones (e.g., 1-oxo in ) and glycosides (e.g., glucoside in ) modulate bioavailability. Glucosides are often prodrugs, enhancing cellular uptake .
Comparison :
- Allenylsilane annulation () is regioselective for trisubstituted furans but requires harsh conditions (AlCl₃).
- Palladium-mediated methods () enable precise functionalization (e.g., benzo[d][1,3]dioxol groups) but suffer from moderate yields (40–66%) .
Physicochemical Properties
Trends :
Biological Activity
6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan is a polycyclic aromatic compound belonging to the class of dihydronaphthofurans. Its unique structure, characterized by a fused naphthalene and furan ring with methoxy and methyl substituents, contributes to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
- Molecular Formula: C₁₅H₁₄O₃
- Molecular Weight: 242.27 g/mol
- Structural Features: The compound features a methoxy group (-OCH₃) and a methyl group (-CH₃), enhancing its chemical reactivity and potential biological interactions.
Biological Activities
Research indicates that compounds similar to 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan exhibit significant biological activities, including:
- Anticancer Properties: Studies have shown that derivatives of dihydronaphthofurans possess anticancer activity. For instance, related compounds have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Effects: Some derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections .
- Antioxidant Activity: The presence of methoxy and methyl groups may contribute to antioxidant effects, which can protect cells from oxidative stress .
Case Studies
- Anticancer Activity:
- Antimicrobial Evaluation:
Comparative Analysis with Related Compounds
To understand the unique properties of 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methoxy-2-methyl-naphtho[2,3-c]furan | Methoxy and methyl groups on different positions | Potentially different biological activities |
| 4-Hydroxy-1-naphtho[2,3-c]furan | Hydroxyl group instead of methoxy | Increased polarity and potential solubility |
| 5-Methyl-naphtho[2,3-b]furan | Methyl substitution at different position | Variation in reactivity and biological profile |
This comparison highlights how slight modifications can lead to significant changes in biological properties.
Synthesis Methods
The synthesis of 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan can be achieved through several methods:
Q & A
What are the primary synthetic strategies for 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan, and how do reaction conditions influence yield?
Basic
The synthesis of naphtho-furan derivatives typically involves cyclization reactions, such as acid-catalyzed intramolecular cyclization of substituted precursors. For example, microwave-assisted synthesis has been successfully applied to structurally related naphtho[2,1-b]furan derivatives, reducing reaction times and improving yields by up to 20% compared to conventional heating . Key steps include optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to minimize side reactions like demethylation.
Advanced
Advanced methodologies focus on regioselectivity and stereochemical control. For instance, palladium-catalyzed cross-coupling reactions can introduce methyl or methoxy groups at specific positions. A study on nitrogen-containing naphtho[2,1-b]furan derivatives achieved >90% regioselectivity using Buchwald-Hartwig amination, with catalyst loading (2–5 mol% Pd) and ligand choice (XPhos vs. SPhos) critically affecting outcomes . Reaction progress should be monitored via TLC or HPLC to identify intermediates and adjust conditions in real time.
How can discrepancies in reported physical properties (e.g., melting points) of this compound be resolved experimentally?
Basic
Discrepancies often arise from impurities or polymorphic forms. Standardized purification methods, such as column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures), can isolate the pure compound. For example, a study on similar furanones reported a 5°C variation in melting points, resolved by repeated recrystallization to remove trace solvents .
Advanced
Advanced characterization tools like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can distinguish polymorphs. For instance, DSC thermograms of naphtho[2,3-c]furan derivatives revealed two endothermic peaks corresponding to α- and β-polymorphs, explaining melting point inconsistencies . Pair these with elemental analysis (C, H, N) to confirm purity (>99%) and rule out hydrate formation.
What spectroscopic techniques are most effective for structural confirmation, and how should data interpretation be approached?
Basic
1H NMR is critical for confirming methoxy (-OCH3) and methyl (-CH3) groups. For example, the methoxy proton in similar compounds appears as a singlet at δ 3.8–4.0 ppm, while methyl groups resonate at δ 2.1–2.5 ppm . IR spectroscopy identifies carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and furan ring vibrations near 1600 cm⁻¹.
Advanced
Advanced 2D NMR techniques (e.g., COSY, HMBC) resolve structural ambiguities. In a study on naphtho[2,3-b]furan-2(3H)-one, HMBC correlations between the carbonyl carbon (δ 175 ppm) and adjacent protons confirmed lactone ring connectivity . Single-crystal XRD provides definitive proof of stereochemistry, as demonstrated for a 6-(4-methoxyphenyl)naphtho[2,3-b]benzothiophene derivative, where data-to-parameter ratios <20 ensured high reliability .
How can researchers design experiments to evaluate the biological activity of this compound?
Advanced
For antimicrobial studies, adopt standardized protocols like broth microdilution (CLSI guidelines). A related naphtho[2,1-b]furan-1,3,4-benzotriazepine derivative showed MIC values of 2–8 µg/mL against S. aureus and E. coli via this method . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., MTT assay on mammalian cells) to confirm selectivity.
What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
Advanced
Process optimization via Design of Experiments (DoE) identifies critical parameters. For microwave-assisted reactions, scale-up challenges include uneven heating; switching to flow reactors with controlled pressure (1–5 bar) and temperature (±2°C) improves consistency . Use in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates and adjust feed rates dynamically.
How should researchers address contradictions in reported spectral data for this compound?
Advanced
Cross-validate data across multiple techniques. For example, if 13C NMR data conflicts with literature, compare computed chemical shifts (DFT calculations at B3LYP/6-31G* level) to experimental values. A study on eudesmanolide derivatives achieved <2 ppm deviation between computed and observed shifts, resolving assignment errors . Additionally, replicate experiments under identical conditions (solvent, concentration) to isolate instrument-specific artifacts.
What are the best practices for handling and storing this compound to ensure stability?
Basic
Store below -20°C in amber vials under inert gas (N2 or Ar) to prevent oxidation, as recommended for structurally similar 6-Methoxygramine derivatives . For short-term use, desiccants (silica gel) in sealed containers mitigate hygroscopic degradation.
Advanced
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. A related naphtho[2,3-c]furan-1,3-dione showed <5% degradation under these conditions when formulated with antioxidants (0.1% BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
